molecular formula C14H25NO3 B13348304 tert-Butyl 4-hydroxy-2-azaspiro[4.5]decane-2-carboxylate

tert-Butyl 4-hydroxy-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B13348304
M. Wt: 255.35 g/mol
InChI Key: YAPCZKCUSGMRFC-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-2-azaspiro[45]decane-2-carboxylate is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro junction where two rings are connected through a single atom, creating a rigid and three-dimensional framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-hydroxy-2-azaspiro[4.5]decane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often involve the use of a base to facilitate the cyclization process and the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced reactors can further enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-hydroxy-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the functional groups or the spirocyclic structure.

    Substitution: The tert-butyl group or the hydroxy group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction can yield alcohols or amines.

Scientific Research Applications

tert-Butyl 4-hydroxy-2-azaspiro[4.5]decane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The presence of functional groups such as the hydroxy and tert-butyl groups can further influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-hydroxy-2-azaspiro[45]decane-2-carboxylate stands out due to its specific functional groups and the unique spirocyclic structure

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl 4-hydroxy-2-azaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-11(16)14(10-15)7-5-4-6-8-14/h11,16H,4-10H2,1-3H3

InChI Key

YAPCZKCUSGMRFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCCCC2)O

Origin of Product

United States

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